Introduction: The Strategic Value of the Indane Scaffold in Modern Chemistry
Introduction: The Strategic Value of the Indane Scaffold in Modern Chemistry
An In-depth Technical Guide to 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3)
In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as "privileged structures" due to their proven utility and versatile nature. The indane ring system, a fused bicyclic structure of benzene and cyclopentane, is one such scaffold. Its rigid conformation offers a distinct advantage over more flexible analogues, providing a fixed orientation of substituents that can be crucial for precise molecular recognition and binding affinity. Indane derivatives are core components of established pharmaceuticals, including the anti-inflammatory agents Sulindac and Clidanac, highlighting their therapeutic relevance.[1]
This technical guide focuses on a specific, functionalized member of this class: 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3). While specific applications for this particular molecule are not yet widely published, its structure suggests significant potential as a key building block and intermediate for the synthesis of complex molecular targets. For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, and potential applications of this compound is essential for leveraging its capabilities in novel research endeavors. This document provides a comprehensive overview, blending established data with predictive analysis to serve as a practical resource for laboratory application.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This section details the known and calculated attributes of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.
Core Compound Identification
The identity of this molecule is well-established by its universal CAS registry number and systematic nomenclature.[2][3][4]
| Property | Value | Source |
| CAS Number | 956101-02-3 | [2][3][4] |
| IUPAC Name | 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid | [2] |
| Synonym(s) | 5-methyl-1-indanecarboxylic acid | [4] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |
| Molecular Weight | 176.21 g/mol | [2][3] |
| Physical Form | Solid | [4][5] |
| Typical Purity | ≥97% | [4] |
Calculated Physicochemical Data
Computational models provide valuable insight into the molecule's behavior in various chemical and biological environments. These properties are crucial for applications ranging from reaction optimization to early-stage drug design.
| Property | Value | Significance |
| LogP | 2.717 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[2] |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxyl group can accept hydrogen bonds.[2] |
| Hydrogen Bond Donors | 1 | The hydroxyl proton of the carboxyl group can donate a hydrogen bond.[2] |
| fsp³ | 0.36 | The fraction of sp³ hybridized carbons indicates a degree of three-dimensional structure.[2] |
Spectroscopic Characterization: A Predictive Analysis
While publicly available experimental spectra for this specific compound are scarce, its structure allows for a robust prediction of its spectroscopic signatures. This section serves as a guide for researchers to verify the identity and purity of the material via standard analytical techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each unique proton environment.
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Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the highly deshielded region of 10.0-12.0 ppm .[6] This signal's breadth is due to hydrogen bonding, and it will disappear upon a D₂O shake, a classic confirmatory test.
-
Aromatic Protons (Ar-H): The 1,2,4-trisubstituted benzene ring will produce three signals between ~7.0-7.3 ppm . One proton will appear as a singlet (or narrowly split doublet), while the other two will form an AX or AB system of doublets.
-
Chiral Proton (C1-H): The proton at the stereocenter, adjacent to the carboxyl group, is expected to be a multiplet (likely a triplet or doublet of doublets) around ~3.6-4.0 ppm .
-
Benzylic Protons (C3-H₂): The two protons on the carbon adjacent to the aromatic ring will appear as a multiplet between ~2.8-3.2 ppm .
-
Aliphatic Protons (C2-H₂): The protons on the central carbon of the five-membered ring will be a multiplet in the ~2.0-2.6 ppm range.
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Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, around ~2.3 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 11 unique signals, corresponding to each carbon atom in the asymmetric molecule.
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Carbonyl Carbon (-C=O): The most deshielded signal, appearing between 175-185 ppm .[6]
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Aromatic Carbons (Ar-C): Six distinct signals are expected in the 120-145 ppm range. The quaternary carbons (C3a, C5, C7a) will have lower intensities than the protonated carbons.
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Chiral Carbon (C1): The carbon bearing the carboxyl group should appear around 45-55 ppm .
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Aliphatic Carbons (C2, C3): The remaining two sp³ carbons of the cyclopentane ring will be found in the 25-40 ppm range.
-
Methyl Carbon (-CH₃): The most shielded signal, appearing upfield around 20-22 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for confirming the presence of the key carboxylic acid functional group.
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O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6] This band will overlap with the C-H stretches.
-
C=O Stretch: A strong, sharp absorption peak located at approximately 1700-1725 cm⁻¹ .
-
Aromatic C=C Stretches: Medium-intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Sharp peaks appearing just below and above 3000 cm⁻¹ for aliphatic and aromatic C-H bonds, respectively.
Synthesis and Methodologies
A robust and reproducible synthetic pathway is critical for obtaining high-purity material for research. While a specific protocol for this compound is not published, established methods for analogous indane carboxylic acids provide a clear blueprint.[1] An improved method involving the cyclization of a phenyl succinic acid derivative followed by reduction is a highly plausible approach.[1]
Proposed Synthetic Workflow
The synthesis can be logically approached from commercially available p-methylphenylacetic acid. The workflow involves extending the carbon chain, cyclizing the structure to form the indanone core, and subsequent reduction to yield the target indane.
Caption: Proposed synthetic pathway for the target molecule.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is a representative methodology based on established chemical principles for this class of compounds.
Step 1: Synthesis of 5-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid (Indanone Intermediate)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place p-tolylsuccinic acid (1.0 eq).
-
Cyclization: Add polyphosphoric acid (PPA) (10-20x weight of the starting material). The PPA acts as both the solvent and the acidic catalyst for the intramolecular Friedel-Crafts acylation.
-
Heating: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). The crude indanone carboxylic acid can be dried and used in the next step or purified further by recrystallization.
Step 2: Reduction of the Indanone to 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid (Target Molecule)
-
Reaction Setup: To a round-bottom flask, add the crude 5-methyl-3-oxo-indan-1-carboxylic acid (1.0 eq), amalgamated zinc (Clemmensen reduction) or hydrazine hydrate (Wolff-Kishner reduction).
-
Clemmensen Reduction Conditions: Add concentrated hydrochloric acid and gently reflux the mixture for 4-8 hours. The carbonyl group is reduced to a methylene group under these acidic conditions.
-
Workup (Clemmensen): After cooling, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The final crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.
Relevance and Future Directions in Drug Discovery
The true value of a building block like 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid lies in its potential. The indane scaffold is a validated pharmacophore, and this specific derivative offers multiple points for further chemical modification.
The Indane Carboxylic Acid as a Privileged Scaffold
The indane framework provides a rigidified analogue of phenylacetic or phenylpropionic acids. This conformational constraint can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. This principle has been successfully applied in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Potential Therapeutic Applications
Based on the known activities of structurally related molecules, several research avenues are plausible. The carboxylic acid handle is a versatile starting point for creating amides, esters, and other derivatives, enabling the exploration of a wide chemical space.
Caption: Potential research applications of the core scaffold.
-
Anti-inflammatory Agents: As a direct analogue of known anti-inflammatory indane acids, derivatives could be explored as selective COX-2 inhibitors or for other inflammatory targets.[1]
-
Antiviral Targets: The rigid scaffold is reminiscent of structures used to develop HIV-1 integrase inhibitors, making this an interesting area for exploration.[7]
-
Oncology: Recent research has identified dihydro-1H-indene derivatives as inhibitors of Discoidin Domain Receptor 1 (DDR1), a target in pancreatic cancer.[8] This molecule provides a scaffold for developing novel kinase inhibitors.
Safety, Handling, and Storage
Standard laboratory safety protocols should be followed when handling this compound.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
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Hazards: While specific GHS data for this CAS number is limited, related indane carboxylic acids are classified as causing skin and eye irritation.[9] Assume similar hazards and handle accordingly.
Conclusion
5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3) represents more than just a chemical entry in a catalog. It is a strategically designed building block that stands at the intersection of established pharmaceutical success and future discovery. Its rigid indane core, combined with the versatile carboxylic acid functionality, provides a robust platform for the synthesis of novel compounds. This guide has provided a comprehensive overview of its known properties, a predictive analysis of its spectral characteristics, a plausible synthetic route, and an exploration of its potential in medicinal chemistry. For the forward-thinking researcher, this molecule offers a valuable tool for constructing the next generation of therapeutics and advanced materials.
References
- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3). Fluorochem. [URL: https://www.fluorochem.co.uk/product/f689717]
- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | 956101-02-3. Appchem. [URL: https://www.appchem.com/product/bi39546]
- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/ambeed/ambH9614f9a0]
- Bachar, S. C., Nahar, L., & Sarker, S. D. (2021). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. ResearchGate. [URL: https://www.researchgate.
- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/leyan/leyh9acfa9e7]
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38138988/]
- A mechanistic study on the Hooker oxidation: Synthesis of novel indane carboxylic acid derivatives from lapachol. (2025). ResearchGate. [URL: https://www.researchgate.
- 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/956101-02-3.html]
- 1H-Indene-1-carboxylic acid, 2,3-dihydro-. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/14381-42-1]
- Octahydroindole-2-carboxylic acid derivatives for drug discovery. Benchchem. [URL: https://www.benchchem.com/product/b5234]
- Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (2020). Reaction Chemistry & Engineering. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/re/d0re00234a]
- 1H-Indene-1-carboxylic acid, 2,3-dihydro-. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/14381-42-1]
- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013). Biogeosciences. [URL: https://bg.copernicus.org/articles/10/2831/2013/]
- 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15338842]
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. (2019). Journal of Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00609]
- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. [URL: https://www.youtube.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. appchemical.com [appchemical.com]
- 4. 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | 956101-02-3 [sigmaaldrich.com]
- 5. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid | C11H12O2 | CID 15338842 - PubChem [pubchem.ncbi.nlm.nih.gov]
